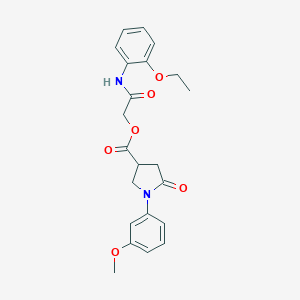
2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention from researchers due to its potential applications in scientific research. This compound is commonly referred to as EPPC and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of EPPC is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways. EPPC has been found to inhibit the activity of the enzyme phospholipase C, which is involved in intracellular signaling. EPPC has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
EPPC has been found to have a wide range of biochemical and physiological effects. EPPC has been found to modulate the activity of T cells, which play a critical role in the immune response. EPPC has also been found to have anti-inflammatory effects and has been used in the study of inflammatory diseases such as rheumatoid arthritis. Additionally, EPPC has been found to have antitumor activity and has been studied as a potential cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
EPPC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. EPPC is also relatively inexpensive, making it an attractive option for researchers on a budget. However, there are also limitations to the use of EPPC in lab experiments. EPPC has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, EPPC has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Zukünftige Richtungen
There are several future directions for research on EPPC. One area of research is the study of EPPC in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of research is the study of EPPC in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of EPPC and its effects in living organisms.
Synthesemethoden
The synthesis of EPPC involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis of EPPC are 1-(3-methoxyphenyl)-5-oxo-2-pyrrolidinecarboxylic acid and 2-ethoxyaniline. The two compounds are combined and reacted with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate compound. The intermediate is then treated with ethyl chloroformate to form the final product, EPPC.
Wissenschaftliche Forschungsanwendungen
EPPC has been found to have a wide range of scientific research applications. One of the primary applications of EPPC is in the study of the immune system. EPPC has been found to modulate the activity of T cells, which play a critical role in the immune response. EPPC has also been found to have anti-inflammatory effects and has been used in the study of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molekularformel |
C22H24N2O6 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
[2-(2-ethoxyanilino)-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H24N2O6/c1-3-29-19-10-5-4-9-18(19)23-20(25)14-30-22(27)15-11-21(26)24(13-15)16-7-6-8-17(12-16)28-2/h4-10,12,15H,3,11,13-14H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
XZXTUNGSXDRMJV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine](/img/structure/B270820.png)
![6-bromo-N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270826.png)
![6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270827.png)
![6-bromo-N-(4-bromo-3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270828.png)
![6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270829.png)
![6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270831.png)
![6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270833.png)
![6-bromo-N-(2,5-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270835.png)
![6-bromo-N-(3-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270837.png)
![6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270838.png)
![6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270840.png)
![6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270841.png)
![6-bromo-N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270842.png)